3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity . The azetidine ring is a four-membered cyclic amine, which can contribute to the compound’s reactivity. The benzoyl group is a common acyl group derived from benzoic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the azetidine ring could undergo ring-opening reactions, and the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Oxazolidine Derivatives in Scientific Research
Oxazolidine derivatives are a class of compounds that have been extensively studied for their various biological activities and applications in medical research. While direct information on "3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione" is not available, we can infer potential applications from the research on similar compounds.
Antimicrobial Activity : Oxazolidinones, like Linezolid, are known for their effectiveness against gram-positive bacteria, including multidrug-resistant strains. This makes them valuable in the study of new antibiotics and treatments for bacterial infections, especially in the face of rising antibiotic resistance (Rubinstein et al., 2001).
Antituberculosis Research : Compounds like AZD5847 have been explored for their potential in treating tuberculosis, demonstrating early bactericidal activity in pulmonary tuberculosis. This indicates the role of oxazolidinone derivatives in developing new treatments for mycobacterial infections (Furin et al., 2016).
Neurotransmitter Studies : Research on monoamine oxidase B (MAO-B) radioligands, such as [11C]SL25.1188, involves oxazolidine derivatives to study neurotransmitter systems in the brain. This contributes to our understanding of neurological conditions and can aid in the development of psychiatric and neurodegenerative disorder treatments (Rusjan et al., 2014).
Investigation of Drug Mechanisms : The study of linezolid-induced lactic acidosis explores how oxazolidinone antibiotics might affect mitochondrial protein synthesis, providing insights into drug mechanisms and side effects. Understanding these mechanisms is crucial for developing safer and more effective medications (Palenzuela et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)11-3-1-10(2-4-11)13(22)19-5-9(6-19)7-20-12(21)8-24-14(20)23/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWIGPLNWCPPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.